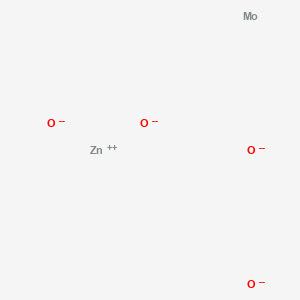

Molybdenum zinc oxide

Vue d'ensemble

Description

Molybdenum Zinc Oxide is a white or light yellow solid substance . It exhibits semiconductor characteristics at high temperatures . It is used as a corrosion inhibitor in paints, adhesives, primer on metal surfaces, such as steel and aluminum . It may be applied by brush or spray, and is suitable as an after-blast or after-pickling, primer for plating, as an undercoat for alkyd enamels . Also, it is used for dielectric and insulation applications .

Synthesis Analysis

A 2D ZnO-MoS2 heterostructure was synthesized under hydrothermal conditions by stabilizing intermediate Zn-hydroxide states on a functionalized MoS2 surface . Detailed characterization showed the formation of multilayer heterostructure with MoS2 flakes intercalated between large size ZnO plates . Another method to synthesize these nanostructures (ZMO) is presented as a facile, rapid and low-cost process .Molecular Structure Analysis

Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .Chemical Reactions Analysis

Zinc-Molybdenum oxides (ZMO) act as photocatalysts by degrading Eriochrome Black- T (EBT) taken as a model pollutant under UV light . The role of calcination temperature and pulverization on the photocatalytic action has also been established .Physical And Chemical Properties Analysis

Molybdenum Zinc Oxide has high thermal stability and chemical stability . Molybdenum is found in various oxide stoichiometries, which have been employed for different high-value research and commercial applications . Great chemical and physical characteristics of molybdenum oxides make them versatile and highly tunable for incorporations in optical, electronic, catalytic, bio and energy systems .Applications De Recherche Scientifique

Optical and Electronic Systems

Molybdenum oxides are amongst the most adaptable and functional optical and electronic oxides due to their unique characteristics . They are found in various stoichiometries, ranging from full stoichiometric MoO3, which features a wide bandgap (>2.7eV), to more conducting reduced oxides in the form of MoO3-x (2 < x < 3) and eventually semi-metallic MoO2 with a significantly reduced bandgap . These properties have provided extraordinary grounds to efficiently use these oxides in advanced optical systems .

Catalysis

Molybdenum oxides have well-recognized applications in catalysis . The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Sensors

Molybdenum oxides are used in sensors . Their great chemical and physical characteristics make them versatile and highly tunable for incorporations in bio and energy systems .

Energy Storage Units

Molybdenum oxides have been employed for different high-value research and commercial applications, including energy storage units .

Photocatalysis

Zinc-Molybdenum oxides (ZMO) have been used as photocatalysts for degrading pollutants in water . This application is particularly important in environmental science, where the removal of pollutants is a critical issue .

Gas Sensing

Nanostructured ZnO, which can be doped with molybdenum, is important in promising areas of application such as gas sensors . It is fairly easy to fabricate such forms of ZnO nanostructures, which have good charge carrier transport properties and high crystalline quality .

Medicinal Role

Molybdenum’s medicinal role and the antimicrobial activity of MoO3 and solid solutions Mo n W 1-n O 3 are also discussed .

Photodynamic Therapy (PDT)

Molybdenum oxide nanomaterials have been used in the synergistic photodynamic therapy (PDT) for treating various types of cancers, including neuroglioma, oral cancer, breast cancer, pancreatic cancer, prostate cancer, and melanoma .

Mécanisme D'action

Zinc oxide nanoparticles (ZnO-NP) have shown high antibacterial potential in relation to gram-positive and gram-negative bacteria . The mechanisms of action of zinc oxide nanoparticles can be reduced to the following: disruption of the cell membrane, binding to proteins and DNA, generation of reactive oxygen species (ROS), disturbance of the processes of bacterial DNA amplification, alteration of expression in a wide range .

Safety and Hazards

When handling Molybdenum Zinc Oxide, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Rechargeable zinc-metal batteries have attracted widespread attention recently as a potential substitute for lithium-ion batteries due to their low cost, large volumetric capacity and the capability to use a safe aqueous electrolyte . Zinc oxide (ZnO) has been considered as one of the potential materials in solar cell applications, owing to its relatively high conductivity, electron mobility, stability against photo-corrosion and availability at low-cost .

Propriétés

IUPAC Name |

zinc;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Zn/q;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVBJSJDXQDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Zn+2].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Zn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893960 | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum zinc oxide | |

CAS RN |

13767-32-3, 61583-60-6 | |

| Record name | Zinc molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061583606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum zinc oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc molybdate(VI) (ZnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)